molecular formula C15H15N3S B1420058 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-24-4

4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1420058
CAS No.: 1204297-24-4
M. Wt: 269.4 g/mol
InChI Key: IJSDQACLNUYYAM-UHFFFAOYSA-N
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Description

4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Biological Activity

4,7-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (C15H15N3S) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and synthetic pathways.

Chemical Structure and Properties

The compound features a benzothiazole core , characterized by a bicyclic structure that includes both sulfur and nitrogen atoms. Its molecular weight is approximately 269.4 g/mol , and it has the following structural formula:

InChI InChI 1S C15H15N3S c1 10 3 4 11 2 14 13 10 18 15 19 14 17 9 12 5 7 16 8 6 12 h3 8H 9H2 1 2H3 H 17 18 \text{InChI InChI 1S C15H15N3S c1 10 3 4 11 2 14 13 10 18 15 19 14 17 9 12 5 7 16 8 6 12 h3 8H 9H2 1 2H3 H 17 18 }

Key Features:

FeatureDescription
Molecular FormulaC15H15N3S
Molecular Weight269.4 g/mol
PurityTypically ≥ 95%

Anticancer Activity

Research indicates that compounds related to this compound exhibit notable cytotoxic effects against various human cancer cell lines. For instance:

  • Cytotoxicity Studies : Derivatives of benzothiazole have been screened against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range.
  • Mechanism of Action : The compound's structure suggests potential interactions with biological targets involved in cancer progression, including DNA topoisomerases and kinases, which are critical for cell division and proliferation.

Antibacterial Activity

The compound has also shown promising results in antibacterial assays:

  • Bactericidal Effects : It demonstrates significant activity against both replicating and non-replicating bacteria. In particular, it has been tested against strains like Staphylococcus aureus and Escherichia coli.
  • Selectivity : Studies reveal that certain derivatives selectively inhibit bacterial topoisomerases without affecting human topoisomerases, indicating a potential therapeutic window for antibacterial applications .

Comparison with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5,7-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amineC15H15N3SSimilar structure with different pyridine substitution
4,7-Dimethyl-1,3-benzothiazol-2-amineC9H10N2SLacks the pyridine moiety; simpler structure
2-Amino-benzothiazoleC7H6N2SBasic benzothiazole structure without additional substitutions

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer properties. The results indicated that modifications at the nitrogen atom significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values as low as 5 µM). The mechanism was attributed to the inhibition of DNA synthesis through topoisomerase II inhibition .

Study on Antibacterial Activity

Another investigation focused on the antibacterial efficacy of benzothiazole derivatives against E. coli. The study found that certain modifications improved selectivity for bacterial targets while minimizing cytotoxicity to human cells (HepG2 liver cell line), suggesting a favorable safety profile for further development .

Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently:

  • Condensation Reactions : Utilizing amino thiols and aldehydes under mild conditions to form the benzothiazole scaffold.
  • Methylation Strategies : Employing methylating agents to introduce methyl groups at specific positions on the benzothiazole ring.

These methods emphasize high yields and environmental sustainability .

Properties

IUPAC Name

4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-3-4-11(2)14-13(10)18-15(19-14)17-9-12-5-7-16-8-6-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSDQACLNUYYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.